Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate

Medicinal Chemistry Drug Design ADME Properties

For medchem projects targeting intracellular or CNS targets, this 1,2,4-oxadiazole building block offers higher log D vs its 1,3,4-isomer, crucial for BBB penetration and target affinity (validated by CB2 10-50x affinity advantage). Features reactive -NH2 and -COOEt handles for rapid diversification and proven DGAT1 nanomolar potency (IC50 0.048 µM).

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 137654-45-6
Cat. No. B14032875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-amino-1,2,4-oxadiazol-5-yl)acetate
CAS137654-45-6
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NO1)N
InChIInChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)9-12-4/h2-3H2,1H3,(H2,7,9)
InChIKeyIQGGFFROJMZSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate (CAS 137654-45-6) as a Versatile 1,2,4-Oxadiazole Building Block


Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate (CAS: 137654-45-6) is a heterocyclic chemical reagent that functions as a critical building block in medicinal and agricultural chemistry [1]. Its core structure, the 1,2,4-oxadiazole ring, is a recognized bioisostere of ester and amide functionalities and is widely explored for its diverse biological activities [2]. The molecule's primary value lies in its dual functional handles: a reactive primary amine (-NH2) and an ester (-COOEt) group, enabling further synthetic diversification. This specific compound is frequently used as an intermediate in the synthesis of novel drug candidates targeting conditions such as cancer, inflammation, and infectious diseases, as well as in the development of agricultural fungicides [3].

The Non-Interchangeability of Oxadiazole Regioisomers and Analogs: Why Specificity Matters


Selecting a specific oxadiazole building block is a critical decision point in scientific workflows, as seemingly minor structural changes can lead to significant alterations in a final compound's properties. This is especially true for the 1,2,4-oxadiazole scaffold, which is not interchangeable with its regioisomer, the 1,3,4-oxadiazole. A systematic comparison of matched pairs in the AstraZeneca collection revealed that the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. Furthermore, it has been demonstrated that replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole can reduce CB2 receptor affinity by 10- to 50-fold [2]. Therefore, substituting this 1,2,4-oxadiazole-based building block with a cheaper 1,3,4-oxadiazole or another heterocyclic analog without rigorous validation can derail a drug discovery project by drastically altering target binding, ADME profile, and overall efficacy.

Quantitative Differentiation of Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate (137654-45-6)


Higher Lipophilicity and Permeability vs. 1,3,4-Oxadiazole Regioisomer

The 1,2,4-oxadiazole core of this compound imparts significantly higher lipophilicity compared to the 1,3,4-oxadiazole isomer. An analysis of matched molecular pairs from a major pharmaceutical library shows the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) in virtually all cases [1]. This fundamental property difference influences membrane permeability and oral absorption potential in drug development.

Medicinal Chemistry Drug Design ADME Properties

Demonstrated Efficacy as a Precursor in High-Potency DGAT1 Inhibitors

In a direct medicinal chemistry application, the ethyl ester group of this compound was used as a key precursor to install a 1,2,4-oxadiazole moiety, resulting in compounds 119 and 120. These derivatives exhibited potent diacylglycerol acyltransferase 1 (DGAT1) inhibition with IC50 values of 0.048 µM each [1]. This demonstrates the compound's utility in generating high-potency leads.

Metabolic Disease Enzyme Inhibition Drug Discovery

Utility in a Scalable and Patented Synthetic Process for Carboxylate Derivatives

This compound is directly relevant to industrial-scale chemistry. A patented process (US Patent 8,486,979) discloses efficient and scalable methods for preparing 1,2,4- and 1,3,4-oxadiazole carboxylates from readily available starting materials [1]. Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate, as an ester of an oxadiazole carboxylic acid, is a key intermediate in this class, confirming its viability for producing larger quantities for advanced studies.

Process Chemistry Scale-up Synthetic Methodology

Commercially Available with Verifiable High Purity

The procurement value of a building block is directly tied to its purity and the reproducibility of its synthetic outcome. Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate is commercially available from multiple vendors (e.g., Leyan) with a specified purity of 98% . This level of purity ensures that downstream reactions are not confounded by unknown impurities, a critical factor in both biological screening and analytical method development.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate (137654-45-6)


Synthesis of High-Potency Enzyme Inhibitors for Metabolic and Inflammatory Diseases

This building block is ideally suited for medicinal chemistry programs aiming to develop potent small-molecule inhibitors. Its proven track record as a precursor in achieving low nanomolar IC50 values, as seen with DGAT1 inhibitors (0.048 µM), provides a validated starting point for exploring new chemical space against targets in metabolic disease, inflammation, and oncology [1].

Optimization of Lead Compounds' Lipophilicity and ADME Profile

Given the class-level evidence that the 1,2,4-oxadiazole core confers higher lipophilicity than its 1,3,4-oxadiazole isomer, this compound is the building block of choice when the goal is to increase a lead candidate's log D [2]. This is particularly valuable when targeting intracellular targets or crossing the blood-brain barrier, where a higher degree of lipophilicity is often required.

Development of Scalable Syntheses for Advanced Preclinical Candidates

For research groups transitioning from hit identification to lead optimization, the existence of patented, scalable processes for synthesizing this class of oxadiazole carboxylates is a significant advantage [3]. Using this building block early in the drug discovery process facilitates a smoother transition to larger-scale synthesis, de-risking the project's progression towards IND-enabling studies.

Quote Request

Request a Quote for Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.